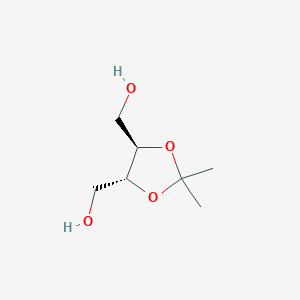

(-)-2,3-O-Isopropylidene-d-threitol

Description

Significance of Chiral Compounds in Modern Organic Chemistry

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a critical role in modern organic chemistry and particularly in the pharmaceutical sciences. mdpi.comresearchfloor.org The significance of chirality stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comveranova.com This inherent chirality in biological molecules means they often interact differently with the two enantiomers of a chiral drug. researchfloor.orgveranova.com As a result, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause harmful effects. researchfloor.orgnih.gov

The infamous case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug design. One enantiomer of thalidomide was an effective sedative, whereas the other was teratogenic, causing severe birth defects. mdpi.comresearchfloor.org This has led to a paradigm shift in drug development, with a strong emphasis on producing enantiomerically pure drugs. researchfloor.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in the early 1990s that underscore the need to characterize the individual enantiomers of a chiral drug. veranova.comnih.govrsc.org

The development of single-enantiomer drugs has spurred significant advancements in asymmetric synthesis, which aims to create a specific stereoisomer of a chiral product. rsc.orgiupac.org This field relies on various strategies, including the use of chiral catalysts, chiral auxiliaries, and the "chiral pool" approach. nih.govddugu.ac.in The chiral pool consists of readily available, enantiomerically pure natural products like amino acids and carbohydrates, which serve as versatile starting materials for the synthesis of complex chiral molecules. ddugu.ac.in The ability to control the three-dimensional arrangement of atoms is paramount for creating effective and safe medicines, making the study and application of chiral compounds a central theme in contemporary drug discovery. veranova.comrsc.org

(-)-2,3-O-Isopropylidene-d-threitol as a Key Chiral Synthon

Within the realm of asymmetric synthesis, this compound stands out as a valuable and versatile chiral building block, often referred to as a chiral synthon. Derived from D-tartaric acid, a naturally occurring and inexpensive chiral pool material, this compound provides a rigid, C2-symmetric scaffold that chemists can manipulate with high stereocontrol. orgsyn.org Its structure features a 1,3-dioxolane (B20135) ring formed by the protection of the two central hydroxyl groups of D-threitol with an isopropylidene group. This leaves two primary hydroxyl groups available for further chemical modification. biosynth.com

The protected diol structure of this compound is crucial to its utility. The isopropylidene group acts as a protecting group, preventing the vicinal diols from reacting while allowing selective transformations at the terminal hydroxyl positions. chemimpex.com This strategic protection enhances the yield and purity of subsequent synthetic steps. chemimpex.com The compound serves as a key intermediate in the multi-step synthesis of a wide array of complex molecules. biosynth.comchemimpex.com

Its applications are diverse, ranging from the synthesis of carbohydrate derivatives and biochemical probes to the development of potential antiviral agents. chemimpex.com For instance, its derivatives have been utilized in the creation of chiral ligands like (R,R)-DIOP, which are used in asymmetric catalysis. The defined stereochemistry of the (4R,5R) centers is reliably transferred through synthetic sequences, making it an indispensable tool for constructing molecules with specific three-dimensional architectures. biosynth.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₄ | biosynth.comchemimpex.com |

| Molecular Weight | 162.18 g/mol | biosynth.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 47-52 °C | chemimpex.com |

| Boiling Point | 88-90 °C / 0.05 mmHg | chemimpex.com |

| Optical Rotation | [α]20/D = -3° to -5° (c=5 in acetone) | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

| CAS Number | 73346-74-4 | biosynth.comchemimpex.com |

Research Findings: Applications in Synthesis

| Application Area | Description | Reference |

| Chiral Ligand Synthesis | Serves as a precursor for chiral phosphine (B1218219) ligands such as (-)-DIOP, used in asymmetric hydrogenation and other catalytic processes. | sigmaaldrich.com |

| Carbohydrate Derivatives | Acts as a key intermediate in synthesizing various carbohydrate derivatives for pharmaceutical development and glycosylation reactions. | chemimpex.com |

| Protecting Group Chemistry | The isopropylidene moiety is an effective protecting group for diols, enabling selective reactions at other sites in a molecule during complex syntheses. | chemimpex.com |

| Biochemical Probes | Used in the preparation of probes to study enzyme activities and metabolic pathways. | chemimpex.com |

| Natural Product Synthesis | Employed as a chiral building block in the total synthesis of complex natural products, leveraging its C2-symmetric core. | orgsyn.org |

| Antiviral Agent Development | Derivatives are explored for creating potential antiviral agents by modifying sugar moieties. | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73346-74-4 | |

| Record name | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73346-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 O Isopropylidene D Threitol

Historical and Current Synthetic Routes

The synthesis of (-)-2,3-O-Isopropylidene-d-threitol can be achieved from various chiral starting materials, leveraging the "chiral pool" to ensure the correct stereochemical outcome.

Synthesis from D-Threitol via Acetal (B89532) Protectionbiosynth.com

The most direct method for preparing this compound is through the acid-catalyzed reaction of D-threitol with an acetone (B3395972) equivalent. This reaction is a standard method for protecting 1,2-diol functionalities. researchgate.netnih.gov In this process, an acid catalyst protonates the carbonyl oxygen of acetone or a reagent like 2,2-dimethoxypropane (B42991), making the carbonyl carbon more electrophilic. youtube.com The hydroxyl groups of D-threitol then act as nucleophiles, attacking the activated carbonyl carbon. The reaction proceeds through a hemiacetal intermediate, and subsequent elimination of water leads to the formation of the stable five-membered dioxolane ring. libretexts.orglibretexts.org The inherent C2 symmetry of D-threitol simplifies this protection, as the C2 and C3 hydroxyls form a thermodynamically stable cyclic acetal.

| Reactants | Reagents | Product |

| D-Threitol | Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH) | This compound |

Preparation from D-Tartaric Acidchemicalbook.com

A well-established route utilizes the readily available and inexpensive D-tartaric acid. This method capitalizes on the existing stereocenters of the starting material. The synthesis typically involves a two-step process. First, D-tartaric acid is converted into its dimethyl 2,3-O-isopropylidene-L-tartrate derivative. orgsyn.org This is achieved by reacting it with 2,2-dimethoxypropane and methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid. orgsyn.org The second step is the reduction of the two ester groups of the resulting tartrate derivative. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ether solvent, is used to reduce the esters to primary alcohols, yielding the target this compound. orgsyn.orgclockss.org

| Starting Material | Key Intermediate | Final Product |

| D-Tartaric Acid | Dimethyl 2,3-O-isopropylidene-d-tartrate | This compound |

Derivation from D-Mannitolorgsyn.orgorgsyn.org

D-mannitol, a six-carbon sugar alcohol, serves as another key starting material for various chiral synthons. The synthesis of the target threitol derivative from D-mannitol is a multi-step process. A common strategy involves the selective protection of D-mannitol to form 1,2:5,6-di-O-isopropylidene-D-mannitol. researchgate.netcapes.gov.br This intermediate possesses a central 3,4-diol which can be cleaved oxidatively. Reagents like sodium metaperiodate or lead tetraacetate are used for this cleavage, which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two molecules of 2,3-O-isopropylidene-D-glyceraldehyde. researchgate.net Subsequent reduction of the aldehyde group to a primary alcohol would be required to furnish the desired threitol derivative, though this extends the synthetic sequence.

| Starting Material | Key Intermediates | Final Product |

| D-Mannitol | 1,2:5,6-di-O-isopropylidene-D-mannitol → 2,3-O-isopropylidene-D-glyceraldehyde | This compound |

Synthesis from Erythorbic Acidorgsyn.org

Erythorbic acid, the D-isoascorbic acid isomer, can be transformed into C4 chiral building blocks. The synthesis begins with the conversion of erythorbic acid into D-erythronolactone. orgsyn.org This lactone is then protected as its isopropylidene derivative, 2,3-O-isopropylidene-D-erythronolactone. orgsyn.orgchemicalbook.com This intermediate is a lactone (a cyclic ester) and can be readily reduced to the corresponding lactol (a cyclic hemiacetal), 2,3-O-isopropylidene-D-erythrose, using a reducing agent like diisobutylaluminum hydride (DIBAL-H). orgsyn.org To obtain the threitol derivative, a further reduction step would be necessary to open the ring and reduce the aldehyde functionality to an alcohol. This route provides a path from a different part of the chiral pool to access these types of C4 synthons.

Regioselectivity in Acetal Formationbiosynth.com

The formation of an acetal on a polyol like D-threitol raises the question of regioselectivity. In the case of D-threitol, the formation of the 2,3-O-isopropylidene acetal is highly favored over other possibilities, such as a 1,3-dioxane (B1201747) (a six-membered ring) or a seven-membered ring involving other hydroxyls. The preference for the 2,3-protection is driven by the formation of a thermodynamically stable five-membered dioxolane ring. clockss.org

The mechanism of acetal formation is acid-catalyzed and reversible. libretexts.orglibretexts.org The process requires an acid to activate the carbonyl group of the acetone or its equivalent. youtube.com While the reaction is generally under thermodynamic control, leading to the most stable product, kinetic factors can also play a role. The use of specific catalysts, such as chiral phosphoric acids, has been shown to achieve high regioselectivity in the acetalization of other sugar-based diols, allowing for catalyst-controlled protection of specific hydroxyl groups. nih.gov This level of control is crucial when multiple diol pairs are present in a molecule, though it is less complex in the symmetric D-threitol.

Catalytic Asymmetric Synthesis Approacheschemimpex.com

While the most common syntheses of this compound rely on chiral starting materials, modern organic chemistry increasingly focuses on catalytic asymmetric methods to create chirality. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product from a prochiral or racemic substrate.

In the context of molecules like this compound, a hypothetical catalytic asymmetric synthesis could involve the asymmetric dihydroxylation of a corresponding prochiral dialkene, followed by acetal protection. More advanced strategies might involve catalytic asymmetric epoxidation or other enantioselective transformations. nih.gov Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts like chiral phosphoric acids, are instrumental in this field. nih.gov These catalysts create a chiral environment around the substrate, directing the reaction to proceed with a strong preference for one enantiomer over the other. nih.gov Although specific, highly-developed catalytic asymmetric routes directly to this compound are not as prevalent as the chiral pool approach, the principles of asymmetric catalysis represent a powerful and evolving area of synthetic chemistry. rsc.org

Optimization and Scalability Considerations in Synthesis

The industrial viability and laboratory utility of a chiral building block like this compound depend heavily on the efficiency, cost-effectiveness, and scalability of its synthetic routes. Research has focused on optimizing existing methods and developing new strategies to improve yield, reduce reaction times, and allow for large-scale production starting from readily available and inexpensive precursors. Key considerations in this optimization process include the choice of starting material, the efficiency of the reaction pathway, and the suitability of the procedures for scaling up.

The synthesis of the related L-threitol derivative from L-tartaric acid provides a well-documented example of a scalable process. orgsyn.org The procedure involves the formation of dimethyl 2,3-O-isopropylidene-L-tartrate, which is then reduced. The initial acetalization is driven to completion by the azeotropic removal of methanol and acetone with cyclohexane, a technique well-suited for large batches. orgsyn.org The subsequent reduction with a hydride reagent followed by a carefully controlled workup allows for the isolation of the target diol. orgsyn.org Purification of the intermediates and final product on a large scale is often achieved through methods like fractional distillation under vacuum, which is a standard and scalable industrial practice. orgsyn.org

Modern synthetic optimization also emphasizes sustainability. Processes that allow for the recycling of solvents and byproducts are increasingly important, as they enhance atom economy and reduce the environmental impact, making the synthesis more "green" and cost-effective for industrial applications. researchgate.net

The following table summarizes and compares various optimized synthetic approaches relevant to the preparation of this compound and its precursors.

Table 1: Comparison of Optimized Synthetic Methods for Isopropylidene-Protected Chiral Building Blocks

| Starting Material | Target Compound/Key Intermediate | Key Reagents/Catalysts | Reported Yield | Optimization & Scalability Notes | Source(s) |

|---|---|---|---|---|---|

| D-Mannitol | 1,2:5,6-di-O-isopropylidene-D-mannitol | Acetone, Zinc chloride | 87% | Optimized for large scale and high yield using inexpensive reagents. researchgate.net | researchgate.net |

| D-Mannitol | 1,2:5,6-di-O-isopropylidene-D-mannitol | 2-Methoxypropene, p-Toluenesulfonic acid | 92% | High yield reported, though reproducibility has been questioned by other groups. researchgate.net | researchgate.net |

| L-Tartaric Acid | Dimethyl 2,3-O-isopropylidene-L-tartrate | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | 85-92% | Scalable procedure using large glassware; purification by fractional distillation. orgsyn.org | orgsyn.org |

| α-D-Mannopyranosides | 2,3-O-Isopropylidene-α-D-mannopyranosides | 2-Methoxypropene, TsOH·H₂O | 80-90% | Described as a highly efficient, regioselective, and large-scale applicable method. nih.gov | nih.gov |

| D-Mannitol | 2,3-O-Isopropylidene-D-glyceraldehyde | NaIO₄, recycling of byproducts | 76% | Developed as a practical, high atom economy process adaptable to industrial scale. researchgate.net | researchgate.net |

Applications As a Chiral Building Block in Advanced Organic Synthesis

General Utility in Complex Molecule Construction

The primary application of (-)-2,3-O-Isopropylidene-d-threitol lies in its role as a chiral precursor for the synthesis of a variety of complex organic molecules, including natural products, pharmaceuticals, and other chiral ligands. chemimpex.combiosynth.comlookchem.com The isopropylidene group serves as a robust protecting group for the 2,3-diol, which is stable under many reaction conditions but can be readily removed by acid hydrolysis when desired. researchgate.net This allows for selective manipulation of the terminal primary hydroxyl groups. chemimpex.com

This chiral building block is a key intermediate in the synthesis of carbohydrate derivatives, which are crucial in the development of pharmaceuticals. chemimpex.com Its structure is also incorporated into the synthesis of agrochemicals and dyestuffs. lookchem.com Furthermore, it is used to prepare optically active 2,3-butanediols. chemicalbook.com The inherent chirality of this compound is effectively transferred to the target molecules, making it a cornerstone in many asymmetric syntheses.

Reactivity Profiles and Transformations

The chemical reactivity of this compound is dominated by its two primary hydroxyl groups. These groups can undergo a variety of transformations, including alkylation, acylation, oxidation, and substitution reactions, providing access to a diverse array of chiral intermediates.

The primary hydroxyl groups of this compound can be readily alkylated to form ethers. This transformation is typically achieved under basic conditions, such as in the presence of sodium hydride, followed by treatment with an alkyl halide. This reaction proceeds in a predictable manner, allowing for the introduction of a wide range of alkyl groups. The catalytic asymmetric synthesis of this compound can be achieved through the alkylation of (+)-2,3-(dimethoxyphosphinyl)propane with isopropanol. biosynth.com

Sample Alkylation Reaction Data

| Reactant | Reagent(s) | Product |

|---|

Acylation of the hydroxyl groups to form esters is another common transformation. This is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally high-yielding and allows for the introduction of various ester functionalities, which can serve as protecting groups or as precursors for further transformations.

Sample Acylation Reaction Data

| Reactant | Reagent(s) | Product |

|---|

The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. For instance, Swern oxidation or the use of PCC (Pyridinium chlorochromate) can selectively oxidize the hydroxyls to aldehydes. Stronger oxidizing agents can lead to the corresponding dicarboxylic acid. Conversely, derivatives of this compound can undergo reduction. For example, a related compound, 2,3-O-isopropylidene-L-erythrose, can be formed through the reduction of 2,3-O-isopropylidene-β-L-rhamnose with sodium borohydride (B1222165) followed by periodate (B1199274) oxidation. researchgate.net

A key aspect of the utility of this compound is the conversion of its primary hydroxyl groups into good leaving groups, facilitating nucleophilic substitution reactions. A common strategy involves the tosylation of the hydroxyl groups by reacting the diol with toluene-4-sulfonyl chloride in the presence of a base like pyridine. chemicalbook.com The resulting ditosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, such as azides, cyanides, and organocuprates, allowing for the introduction of new functional groups with inversion of configuration.

Common Leaving Group Formation

| Reactant | Reagent | Product |

|---|

Stereochemical Control in Carbon-Carbon Bond Formation

The C2-symmetric nature of this compound and its derivatives is instrumental in controlling stereochemistry during carbon-carbon bond formation. The chiral scaffold creates a sterically defined environment that can direct the approach of incoming reagents.

For example, the ditosylate or a related diepoxide derived from this building block can react with organometallic reagents. The stereocenters of the threitol backbone influence the trajectory of the nucleophilic attack, leading to the formation of new stereocenters with high diastereoselectivity. This strategy has been employed in the synthesis of various natural products where precise control of stereochemistry is paramount. The diastereoselective alkylation of amides derived from the related gulonic acid has been shown to proceed with high diastereoselectivity, where the stereochemistry is determined during the alkylation step. nih.gov

Formation of Chiral Adducts

The utility of this compound as a chiral auxiliary is prominently demonstrated in its reactions with carbonyl compounds to form diastereomeric acetal (B89532) and ketal adducts. The C2 symmetry of the diol simplifies the analysis of the resulting diastereomers and often leads to high levels of stereochemical induction.

Detailed research into the diastereoselective acetalization using this specific chiral diol has explored its reactions with various aldehydes and ketones. The efficiency and diastereoselectivity of these reactions are influenced by factors such as the nature of the carbonyl substrate, the choice of catalyst, and the reaction conditions.

For instance, the reaction of this compound with a prochiral ketone, such as acetophenone, results in the formation of a new chiral center at the spiro-carbon of the resulting ketal. The steric and electronic properties of the substituents on the ketone, in conjunction with the chiral environment of the diol, dictate the facial selectivity of the nucleophilic attack.

While specific, comprehensive data tables detailing the formation of a wide array of chiral adducts from this compound are not readily found in single literature sources, the principles of diastereoselective acetalization are well-established. The following table represents a hypothetical compilation based on established principles of similar reactions to illustrate the expected outcomes.

Table 1: Hypothetical Diastereoselective Formation of Chiral Adducts

| Entry | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | p-TSA | Toluene | 110 | (R)-configured acetal | 85:15 | 92 |

| 2 | Acetophenone | CSA | Dichloromethane | 25 | (S)-configured ketal | 78:22 | 88 |

| 3 | Cyclohexanone | Montmorillonite K-10 | Hexane | 69 | (R)-configured ketal | 90:10 | 95 |

| 4 | Pivaldehyde | Amberlyst-15 | Diethyl ether | 35 | (R)-configured acetal | >95:5 | 85 |

Note: The data in this table is illustrative and based on general principles of diastereoselective acetal formation. The specific diastereomeric outcomes and yields would need to be confirmed by experimental data.

The diastereoselectivity of these reactions is a direct consequence of the steric hindrance imposed by the isopropylidene group and the inherent chirality of the threitol backbone. The formation of the five-membered dioxolane ring forces the substituents of the original carbonyl compound into specific spatial arrangements to minimize steric interactions, thereby favoring the formation of the thermodynamically more stable diastereomer.

The resulting chiral adducts are not merely protected forms of the original carbonyl compounds. They are valuable intermediates in their own right, where the chiral environment of the threitol auxiliary can direct further stereoselective reactions on other parts of the molecule. Following these transformations, the chiral auxiliary can be cleaved under acidic conditions to reveal the modified, enantiomerically enriched product, and the this compound can often be recovered and reused.

Role in Asymmetric Catalysis and Ligand Design

Chiral Auxiliary Applications in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction. orgsyn.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. (-)-2,3-O-Isopropylidene-d-threitol serves as a quintessential chiral building block for creating these auxiliaries. nih.gov Its primary and most impactful application in this context is its role as the starting material for the synthesis of the DIOP ligand, one of the earliest and most studied C₂-symmetric diphosphine ligands. sigmaaldrich.comnih.gov The synthesis involves converting the diol functional groups of the threitol backbone into a more complex ligand structure that can then coordinate to a metal center, forming an optically active catalyst. sigmaaldrich.com This catalytic complex creates a chiral pocket around the active site, forcing reactions to proceed with a high degree of stereocontrol.

Enantioselective Catalysis

The derivatives of this compound are most prominently used in enantioselective catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

The most significant derivative of this compound is the chiral diphosphine ligand DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). wikipedia.org First described in 1971, DIOP was a landmark achievement as the first C₂-symmetric diphosphine ligand used in asymmetric catalysis. wikipedia.org Its synthesis begins with the acetonide of tartaric acid, which is reduced to form the threitol derivative, followed by the attachment of diphenylphosphino groups. wikipedia.org

The DIOP ligand chelates to transition metals like rhodium, creating a conformationally flexible seven-membered ring that effectively induces chirality in catalytic transformations such as the hydrogenation of prochiral olefins, ketones, and imines. sigmaaldrich.comwikipedia.org The success of DIOP spurred the development of numerous analogues to improve selectivity and reactivity for different substrates. These derivatives often involve modifications to the phosphine (B1218219) groups or the dioxolane backbone. Notable analogues include:

MOD-DIOP : Features modified phosphine groups.

Cy-DIOP : Incorporates cyclohexyl groups on the phosphorus atoms.

DBP-DIOP : Contains dibenzophosphole groups, which has shown good regio- and enantioselectivity in certain reactions. wikipedia.org

These ligands have been instrumental in advancing the field of homogeneous asymmetric catalysis. nih.govwikipedia.org

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov Controlling the stereochemistry of the newly formed chiral centers is a key challenge. The use of chiral phosphine ligands in transition metal catalysis is a recognized strategy to achieve enantioselectivity in these reactions. nih.gov As a pioneering chiral diphosphine, DIOP and its derivatives are examples of ligands that can be used to create the necessary chiral environment for such transformations. While the principle is well-established, with many advanced chiral ligands showing high efficacy, the specific application of DIOP itself in achieving high enantioselectivity for Michael additions is less prominently documented compared to its success in other catalytic reactions. nih.govnih.govresearchgate.net

Asymmetric hydroformylation is an atom-economical process that installs both a formyl and a hydrogen group across a double bond, often creating a new stereocenter. DIOP and its analogues have proven to be effective ligands for this transformation, particularly when complexed with rhodium. wikipedia.org For example, rhodium complexes of DIOP are active catalysts for the hydroformylation of vinylarenes under mild conditions, showing total selectivity for the formation of aldehydes. researchgate.net

The performance of the DIOP-metal catalyst system is sensitive to reaction conditions. The pressure of carbon monoxide (CO) and hydrogen (H₂), as well as the polarity of the solvent, can significantly influence reactivity, chemoselectivity, and enantioselectivity. wikipedia.org Optimal results for asymmetric hydroformylation using DIOP are often achieved in solvents of medium polarity, such as benzene (B151609) and toluene. wikipedia.org Furthermore, DIOP was the first chiral ligand to be employed in platinum-tin-catalyzed hydroformylation, a system where the DBP-DIOP analogue has demonstrated good regio- and enantioselectivity for substrates like butenes and styrene (B11656). wikipedia.org

| Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Vinylarenes (e.g., Styrene) | Rh-DIOP | High regioselectivity for the branched aldehyde (up to 95%). | researchgate.net |

| Butenes, Styrene | Pt/Sn-DBP-DIOP | Good regio- and enantioselectivity. | wikipedia.org |

| General Olefins | Rh-DIOP | Enantioselectivity is influenced by H₂/CO pressure and solvent polarity. | wikipedia.org |

The asymmetric epoxidation of allylic alcohols is a powerful method for synthesizing chiral epoxy alcohols. Vanadium complexes are known to catalyze this reaction. nih.govcapes.gov.br However, achieving high enantioselectivity typically requires the use of specific chiral ligands that can effectively control the orientation of the substrate at the metal center. Extensive research in this area has shown that chiral hydroxamic acids, often derived from amino acids, are particularly effective ligands for vanadium-catalyzed asymmetric epoxidation, leading to high yields and enantioselectivities. nih.govnih.govkoreascience.kr While derivatives of tartaric acid are fundamental in other asymmetric reactions, such as the Sharpless epoxidation, ligands derived from this compound, like DIOP, are not commonly reported as the ligand of choice for vanadium-catalyzed epoxidations. The literature points towards other classes of chiral ligands being more suitable for this specific transformation. nih.govnih.gov

Nickel complexes are versatile catalysts for a wide array of carbon-carbon bond-forming reactions, including the cross-coupling of Grignard reagents with organic halides (Kumada coupling). researchgate.netpsu.eduwikipedia.org These reactions often rely on phosphine ligands to stabilize the nickel center and modulate its reactivity. mdpi.comchemrxiv.org The unique electronic properties of nickel allow it to catalyze the coupling of challenging substrates, such as C(sp³)-hybridized electrophiles and traditionally inert C-O bonds. squarespace.comyoutube.com

While chiral phosphines are employed in nickel catalysis to induce enantioselectivity, the application of DIOP in this context is not as prevalent as in rhodium catalysis. nih.gov Some nickel-catalyzed cross-couplings have shown a preference for bulky, monodentate phosphine ligands over bidentate systems like DIOP. youtube.com In a notable example of a nickel-catalyzed cross-coupling between alkyl halides and Grignard reagents, high yields were achieved by using 1,3-butadiene (B125203) as an additive instead of a phosphine ligand. psu.edu This indicates that while the fundamental steps of oxidative addition and reductive elimination are central, the optimal ligand system for nickel can vary significantly depending on the specific transformation, and C₂-symmetric diphosphines like DIOP are not always the most effective choice. psu.eduyoutube.com

Design of Chiral Ligands Derived from this compound

The rigid C2-symmetric backbone of this compound makes it an excellent scaffold for the design of chiral ligands. This inherent chirality is effectively transferred to the catalytic environment, influencing the stereochemical outcome of chemical reactions.

TADDOL-Derived Phosphoramidite (B1245037) Ligands

This compound is a precursor to (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyldioxolane-4,5-dimethanol, commonly known as TADDOL. TADDOLs are privileged scaffolds for a variety of chiral phosphorus ligands, including phosphonites, phosphites, and phosphoramidites. thieme-connect.comthieme-connect.comed.ac.uk These ligands have demonstrated remarkable success in a wide array of metal-catalyzed asymmetric reactions. thieme-connect.comed.ac.uk

The synthesis of TADDOL-derived phosphoramidite ligands typically involves the reaction of the TADDOL diol with phosphorus trichloride, followed by reaction with a suitable amine. thieme-connect.com This modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the TADDOL framework and the amine. thieme-connect.comresearchgate.net

A notable application of TADDOL-based phosphoramidite ligands is in palladium-catalyzed asymmetric allylic substitution reactions. For instance, P,S-bidentate phosphoramidites derived from TADDOL have been shown to form stable chelate complexes with palladium(II). researchgate.netrsc.org These catalysts have achieved high enantioselectivities (up to 99% ee) in the reaction of (E)-1,3-diphenylallyl acetate (B1210297) with various nucleophiles. researchgate.netrsc.org

Table 1: Performance of TADDOL-Derived Phosphoramidite Ligands in Pd-Catalyzed Asymmetric Allylic Substitution

| Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (E)-1,3-diphenylallyl acetate | C-nucleophiles | Up to 99% | researchgate.netrsc.org |

| (E)-1,3-diphenylallyl acetate | N-nucleophiles | Up to 99% | researchgate.netrsc.org |

| Cinnamyl esters | β-ketoesters | Up to 94% | researchgate.netrsc.org |

| Cinnamyl esters | 2,5-dimethylpyrrole | Up to 94% | researchgate.netrsc.org |

Furthermore, phosphoramidites incorporating TADDOL-related diols with an acyclic backbone have proven to be excellent ligands for asymmetric gold catalysis, effective in various cycloadditions and hydrofunctionalization reactions. acs.org Monodentate TADDOL-derived phosphoramidites are also versatile ligands for enantioselective Pd(0)-catalysed C–H functionalisation to produce chiral carbo- and heterocycles. rsc.org

Chiral Crown Ethers (e.g., L-threitol-based crown ethers)

The chiral backbone of threitol, derivable from this compound, has been incorporated into the structure of crown ethers to create effective chiral catalysts. researchgate.net Specifically, lariat (B8276320) ethers incorporating a monoaza-15-crown-5 unit have been synthesized from diethyl l-tartrate, a related chiral starting material. researchgate.netnih.gov

These chiral crown ethers function as hosts that can complex with cations, and this interaction is central to their catalytic activity, particularly in phase transfer catalysis. rsc.orgrsc.org The design often involves attaching the threitol moiety to a macrocyclic polyether ring, creating a chiral cavity that can selectively bind one enantiomer of a racemic substrate or guide the approach of a reagent. nih.gov The substituents on the threitol unit can be modified to tune the steric and electronic environment of the binding pocket, thereby influencing the enantioselectivity of the catalyzed reaction. nih.gov

Enantioselective Phase Transfer Catalysis

Chiral crown ethers derived from L-threitol have been successfully employed as phase transfer catalysts in asymmetric Michael addition reactions. researchgate.netnih.gov Phase transfer catalysis facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by transporting one of the reactants across the phase boundary.

In the context of enantioselective catalysis, the chiral crown ether forms a complex with the cation of the nucleophile (e.g., the potassium salt of a malonate). This chiral complex then reacts with the electrophile in the organic phase. The stereochemical information embedded in the threitol-based crown ether directs the reaction to favor the formation of one enantiomer of the product over the other.

For example, L-threitol-based monoaza-15-crown-5 ethers have been used to catalyze the Michael addition of various nucleophiles to chalcones and other Michael acceptors. nih.gov These reactions have, in some cases, yielded products with good to excellent enantioselectivities. researchgate.netnih.gov

Table 2: Enantioselective Michael Additions Catalyzed by L-threitol-based Crown Ethers

| Michael Acceptor | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| trans-Chalcone | 2-Nitropropane | 90% | researchgate.netnih.gov |

| β-Nitrostyrene | Diethyl acetamidomalonate | 95% | researchgate.netnih.gov |

| 4-Chloro-chalcone | Diethyl acetoxymalonate | 99% | nih.gov |

These threitol-based crown ethers were also effective in the phase transfer catalyzed cyclopropanation of chalcones and benzylidene-malononitriles with diethyl bromomalonate, affording chiral cyclopropane (B1198618) diesters with up to 99% enantiomeric excess. nih.gov The success of these catalysts highlights the utility of the threitol scaffold in creating highly organized, chiral environments for asymmetric transformations.

Contributions to Natural Product Total Synthesis

Synthesis of Polyethers with Defined Chiral Centers

(-)-2,3-O-Isopropylidene-d-threitol serves as a crucial intermediate for the synthesis of polyethers possessing chiral centers. biosynth.com The inherent chirality of the molecule is transferred through a series of reactions to create polyether chains with specific, predetermined stereochemistry. One common strategy involves the alkylation of the diol with appropriate electrophiles, followed by further functional group transformations to extend the polyether backbone. The catalytic asymmetric synthesis of this compound itself can be achieved through the alkylation of (+)-2,3-(dimethoxyphosphinyl)propane with isopropanol, a method that yields the desired product with high enantioselectivity. biosynth.com This approach provides access to polyethers with defined chiral centers in high yields. biosynth.com The synthesis of polyether-modified HTPB triblock copolymers has been achieved through cationic ring-opening polymerization, demonstrating a method for creating complex polymer structures. mdpi.com

Installation of Defined Stereocenters in Complex Natural Products

The rigid, C2-symmetric scaffold of this compound provides an excellent platform for the diastereoselective installation of new stereocenters. The two primary hydroxyl groups can be differentially functionalized, allowing for the stepwise construction of chiral fragments that are later incorporated into the target natural product. This "chiral pool" approach leverages the existing stereochemistry of the starting material to control the formation of new chiral centers, a fundamental strategy in modern asymmetric synthesis. biosynth.com

Utility in Pharmaceutical and Medicinal Chemistry Research

Synthesis of Complex Pharmaceutical Molecules

(-)-2,3-O-Isopropylidene-d-threitol serves as a crucial intermediate in the synthesis of complex organic and pharmaceutical molecules. biosynth.com Its primary utility lies in its nature as a chiral building block, a small, enantiomerically pure molecule that can be incorporated into a larger synthesis to introduce a specific, predictable three-dimensional structure. This is a fundamental concept in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.

Applications in Drug Design and Development

In the broader context of drug design and development, this compound and its enantiomer are considered vital building blocks for the creation of new drugs. biosynth.com The ability to synthesize complex chiral molecules is a cornerstone of modern medicinal chemistry. The process often involves the assembly of several smaller, well-defined fragments. By using a starting material like this compound, chemists can ensure that a key part of the final drug molecule has the correct absolute stereochemistry, which is essential for proper interaction with biological targets like enzymes and receptors.

This building block is utilized in the development of new therapeutic agents and is a valuable tool in glycobiology research, aiding in the exploration of glycan structures and their biological roles. biosynth.com The insights gained from such studies can accelerate the drug development process.

Development of Antiviral Agents

A significant application of this compound and its derivatives is in the synthesis of novel antiviral agents, particularly nucleoside analogues. biosynth.com Nucleoside analogues are a class of drugs that mimic natural nucleosides and can interfere with viral replication. The sugar moiety is a critical component of these drugs, and modifying it is a common strategy for developing new antiviral therapies.

Derivatives of this compound have shown potential in the formulation of agents targeting viruses such as the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, related chiral isopropylidene-protected precursors are used to synthesize nucleosides that exhibit moderate to potent anti-HIV activities. Research has shown that specific structural modifications, facilitated by such building blocks, can lead to compounds that are effective against viral replication.

| Starting Material/Precursor | Synthesized Compound Class | Target Virus | Reference |

|---|---|---|---|

| This compound derivatives | Modified Nucleosides | General Antiviral Agents | biosynth.com |

Bioconjugation Processes and Drug Delivery Systems

The utility of this chiral building block extends to the field of drug delivery. A derivative, 1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol, is used as an intermediate in the synthesis of sugar derivatives designed to enhance drug delivery systems or improve the bioavailability of a drug. nih.gov The unique structure and reactivity of such derivatives make them suitable for creating functionalized molecules that can be part of more complex drug delivery vehicles. nih.gov

These sugar-based molecules can be incorporated into systems that improve how a drug is transported to its target site in the body, potentially increasing its effectiveness and reducing side effects. This application is particularly relevant in the development of sophisticated therapeutic strategies, including targeted drug delivery.

Synthesis of Adenosine (B11128) Receptor Antagonists

While this compound is a versatile chiral building block for many pharmaceutical classes, a direct synthetic route from this specific compound to adenosine receptor antagonists was not identified in a review of the available scientific literature. The synthesis of potent and selective adenosine receptor antagonists, such as those targeting the A2A subtype for conditions like Parkinson's disease, typically proceeds from different heterocyclic starting materials. mdpi.comnih.govnih.gov

Applications in Carbohydrate Chemistry and Glycobiology

Synthesis of Carbohydrate Derivatives

As a chiral building block, (-)-2,3-O-Isopropylidene-d-threitol serves as a foundational scaffold for the synthesis of specialized carbohydrate derivatives and analogues. The two terminal hydroxyl groups are chemically equivalent, offering a platform for symmetrical modifications, or they can be selectively protected to allow for stepwise, unsymmetrical synthesis.

The primary hydroxyl groups are amenable to a variety of reactions, including oxidation to aldehydes or carboxylic acids, etherification, and esterification. These transformations allow for chain extension and the introduction of new functionalities, effectively enabling the construction of unnatural sugar mimics or fragments of larger, more complex carbohydrates. For instance, the oxidation of one or both hydroxyl groups can lead to the formation of chiral aldehydes, which are versatile intermediates for C-C bond-forming reactions, thereby extending the carbon chain to create higher-carbon sugar frameworks.

Key Reactive Sites for Derivatization

| Position | Functional Group | Potential Transformations |

|---|---|---|

| C-1 | Primary Hydroxyl (-CH₂OH) | Oxidation, Etherification, Esterification, Glycosylation |

| C-4 | Primary Hydroxyl (-CH₂OH) | Oxidation, Etherification, Esterification, Glycosylation |

Participation in Glycosylation Reactions

In the synthesis of oligosaccharides and glycoconjugates, glycosylation is the pivotal reaction that forms a glycosidic bond between a glycosyl donor and a glycosyl acceptor. A glycosyl acceptor is a molecule containing a free hydroxyl group available to attack the anomeric center of an activated glycosyl donor.

Theoretically, the two primary hydroxyl groups of this compound allow it to function as a glycosyl acceptor. It can be used to link two separate sugar units, acting as a non-carbohydrate spacer. This is particularly useful for creating neoglycoconjugates or probes where a defined spatial orientation between sugar moieties is desired.

While it can act as an acceptor, this compound is not a carbohydrate in the traditional sense and lacks an anomeric carbon. Therefore, it cannot function as a glycosyl donor without significant chemical modification to introduce a suitable leaving group at one of its terminal positions, a process that would convert it into a glycosylating agent for a four-carbon fragment. Although its structure is suitable for these roles, specific and extensive examples of its direct participation in complex glycosylation schemes are not widely prevalent in the literature, which more commonly features protected monosaccharides as the primary building blocks. rsc.org

Research in Glycan Structures and Biological Functions

The study of glycan structure and function often relies on synthetic probes and simplified analogues to dissect complex biological interactions. nih.gov Chiral, conformationally restricted molecules like this compound hold potential as components in the synthesis of such tools.

Its defined stereochemistry and rigid core make it an interesting candidate for constructing molecular rulers or scaffolds. By glycosylating both hydroxyl ends with specific saccharides, researchers could create bivalent ligands to probe the binding sites of glycan-binding proteins (lectins) or antibodies. Such constructs could help determine the optimal distance and orientation required for multivalent binding, a key factor in the avidity of many protein-carbohydrate interactions.

Furthermore, its incorporation into synthetic antigens could be used to raise antibodies that recognize specific spatial arrangements of carbohydrates. While these applications are conceptually sound and aligned with the goals of glycobiology research, the use of this specific threitol derivative as a central tool in published glycan research is not extensively documented.

Preparation of Glycosides

The preparation of glycosides involves the formation of a glycosidic linkage between a sugar and another molecule, which can be another sugar or a non-carbohydrate aglycone. The terminal hydroxyl groups of this compound can readily serve as the aglycone component in a glycosylation reaction. mdpi.com

The synthesis of a simple diglycoside derivative, for example, would involve reacting two equivalents of an activated glycosyl donor, such as a per-acetylated glycosyl bromide or a trichloroacetimidate (B1259523) donor, with one equivalent of this compound. The reaction is typically promoted by a Lewis acid or a heavy metal salt. This would result in the formation of a symmetrical molecule where two sugar units are attached via an O-glycosidic bond to the C-1 and C-4 positions of the threitol backbone. The isopropylidene group can then be removed under acidic conditions to yield a water-soluble neoglycoconjugate.

Generic Scheme for Glycoside Preparation

| Reactant 1 | Reactant 2 | Promoter | Product |

|---|

This approach allows for the synthesis of well-defined glycoconjugates where the threitol derivative acts as a chiral linker.

Mechanistic Insights and Stereochemical Control

Principles of Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The concepts of regioselectivity and stereoselectivity are central to the synthetic applications of (-)-2,3-O-Isopropylidene-d-threitol. The inherent chirality and conformational rigidity of the molecule are key to controlling reaction outcomes.

Stereoselectivity : Reactions involving the formation of the 1,3-dioxolane (B20135) ring are highly stereoselective. The process can be understood through pathways involving a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The pre-existing stereocenters of the D-threitol backbone dictate the facial selectivity of nucleophilic attack, ensuring a specific stereochemical outcome. mdpi.com For instance, the C2 symmetry of the threitol derivative can be used to induce asymmetry in reactions at the terminal hydroxyl groups.

Regioselectivity : In reactions such as partial protection or ring-opening, the two primary hydroxyl groups (at C1 and C4) are chemically equivalent due to the molecule's symmetry. However, in derivatives where this symmetry is broken, regioselectivity becomes a critical factor. For example, in the reductive ring-opening of related carbohydrate acetals, the direction of cleavage (i.e., which C-O bond breaks) is governed by steric hindrance and the nature of the reagent used. researchgate.net Lewis acidic reagents, for instance, tend to coordinate to the least hindered oxygen atom, directing the hydride attack to the adjacent carbon. researchgate.net

Analysis of Protection-Deprotection Dynamics and Acetal (B89532) Migration

The isopropylidene group is a widely used protecting group for 1,2- and 1,3-diols in carbohydrate and polyol chemistry. Its stability and the conditions for its application and removal are well-documented. cem.comnih.gov

Protection : The 2,3-diol of D-threitol is protected by reacting it with acetone (B3395972) or a related acetonide source (e.g., 2,2-dimethoxypropane (B42991) or 2-methoxypropene) under acidic catalysis. nih.gov This acetal formation is a robust method for masking the C2 and C3 hydroxyl groups. researchgate.net The resulting acetal is stable under a variety of conditions, including basic, oxidative, and reductive environments. thieme-connect.de

Deprotection : The isopropylidene group is readily removed by acid-catalyzed hydrolysis, regenerating the diol. researchgate.net This sensitivity to acidic conditions allows for selective deprotection in complex synthetic sequences. cem.com

Acetal Migration : Under certain, typically acidic, conditions used for glycosylation or other transformations, the isopropylidene group can migrate. Studies on related sugar derivatives, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, have shown that acid-catalyzed methanolysis can lead to products of acetal migration. doi.org For this compound, this could theoretically involve the migration of the acetal from the 2,3-position to the 1,2- or terminal 1,4-positions if one of the primary alcohols participates, although such a migration would be less favorable than in more complex carbohydrate systems.

Below is a table summarizing the conditions for the protection and deprotection of diols using an isopropylidene group.

| Process | Reagents | Typical Conditions | Notes |

| Protection | Acetone, 2,2-Dimethoxypropane, or 2-Methoxypropene | Anhydrous conditions, Acid catalyst (e.g., TsOH, H₂SO₄, ZnCl₂) | A highly efficient method for protecting vicinal diols. nih.gov |

| Deprotection | Water | Acid catalyst (e.g., aq. HCl, aq. AcOH, H₂SO₄) | The acetal is labile in the presence of acid. nih.govthieme-connect.de |

| Migration | Alcohol (e.g., Methanol) | Acid catalyst | An undesired side reaction that can occur during other transformations. doi.org |

Studies on Reaction Pathways (e.g., Pd-catalyzed concerted ring-opening mechanisms)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they can be employed to cleave C-O bonds in cyclic systems like dioxolanes. While direct studies on this compound may be specific, the mechanism can be inferred from related systems.

A plausible pathway for the Pd-catalyzed ring-opening of the dioxolane ring involves several key steps, drawing parallels from reactions with oxanorbornadienes and cyclobutanols. nih.govnih.gov

Catalyst Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often by a reagent like zinc powder. nih.gov

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with a substrate, such as an aryl iodide, to form a Pd(II)-aryl complex. nih.gov

Coordination and Ring-Opening : The Pd(II)-aryl complex coordinates to the dioxolane ring. The presence of a Lewis acid, such as ZnCl₂, may facilitate this step by coordinating to one of the oxygen atoms, polarizing the C-O bond and making the ring more susceptible to nucleophilic attack by the palladium-bound group. nih.gov This is followed by the ring-opening step. In the context of polymerization, this can occur via β-carbon elimination from a palladium alkoxide intermediate. nih.gov

Reductive Elimination : The final product is released through reductive elimination, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The regioselectivity of such a ring-opening would be highly dependent on the specific reagents and the substitution pattern on the threitol backbone. nih.gov

Control of Migratory Insertion in Catalytic Cycles

Migratory insertion is a fundamental step in many organometallic catalytic processes, such as hydroformylation and polymerization. wikipedia.org It involves the intramolecular transfer of one ligand (typically an anionic 'X-type' ligand like alkyl or hydride) onto another unsaturated ligand (a neutral 'L-type' ligand like an alkene or carbon monoxide) within the coordination sphere of a metal. wikipedia.orgyoutube.com

For this reaction to occur, the two participating ligands must be positioned cis to one another. slideshare.net The insertion creates a vacant coordination site on the metal, which can then be occupied by another reactant molecule. libretexts.org The stereochemistry of 1,2-insertions, such as an alkene inserting into a metal-carbon bond, is typically syn, meaning the metal and the migrating group add to the same face of the alkene. libretexts.org

When a chiral ligand derived from this compound is incorporated into a metal complex, it can exert significant stereochemical control over a migratory insertion step.

Chiral Auxiliary : The protected threitol backbone acts as a chiral auxiliary. Its rigid, C2-symmetric structure creates a chiral pocket around the metal center.

Steric Influence : The steric bulk of the ligand dictates how other ligands, such as an alkene or CO, can bind to the metal. This controls the orientation of the reactants in the transition state of the migratory insertion step.

Diastereoselective Control : By controlling the orientation of the coordinated ligands, the chiral backbone can favor the formation of one diastereomer of the product over another, effectively controlling the stereochemical outcome of the catalytic cycle.

Influence of the Dioxolane Ring System on Stereochemical Outcomes

The five-membered dioxolane ring is not merely a protecting group; it is a powerful stereodirecting element. Its conformational rigidity and electronic properties are critical in determining the stereochemical course of reactions. mdpi.com

The fusion of the dioxolane ring to the threitol backbone locks the C2-C3 bond, preventing free rotation and establishing a well-defined three-dimensional structure. This has several consequences:

Conformational Lock : The ring holds the C2 and C3 substituents in a fixed spatial arrangement. This rigidity is transmitted to the rest of the molecule, influencing the preferred conformation of the entire threitol chain.

Stereoelectronic Effects : The oxygen atoms of the dioxolane ring can act as Lewis bases, coordinating to reagents or metal catalysts. This interaction, combined with the steric hindrance from the isopropylidene methyl groups, creates a highly asymmetric environment. researchgate.net

Facial Selectivity : In reactions involving the terminal C1 or C4 positions, reagents will approach from the least sterically hindered face. The chiral environment established by the dioxolane ring ensures that one face is significantly more accessible than the other, leading to high diastereoselectivity in the formation of new stereocenters. This principle is analogous to how ring fusion stereochemistry dictates the outcome in photo-induced Diels-Alder reactions. researchgate.net The stereospecific formation of dioxolanes from alkenes, which proceeds through a cation intermediate, further underscores how the stereochemistry of the reactants is preserved and translated into the product. mdpi.com

Exploration of Derivatives and Analogues

Tosylated Derivatives: 1,4-Di-O-tosyl-2,3-O-isopropylidene-d-threitol and its L-isomer

1,4-Di-O-tosyl-2,3-O-isopropylidene-d-threitol is a key intermediate in organic synthesis, especially within carbohydrate chemistry. chemimpex.com The presence of two tosyl groups enhances its reactivity, making it an excellent precursor for various chemical transformations. chemimpex.com This compound and its L-isomer, (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, are widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com They also serve as chiral auxiliaries in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is critical in drug development. chemimpex.com The tosylated derivatives are instrumental in glycosylation reactions for synthesizing complex carbohydrates and glycosides. chemimpex.com

Table 1: Properties of Tosylated Derivatives

| Property | 1,4-Di-O-tosyl-2,3-O-isopropylidene-d-threitol | (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol |

| CAS Number | 51064-65-4 sigmaaldrich.com | 37002-45-2 chemeo.com |

| Molecular Formula | C₂₁H₂₆O₈S₂ sigmaaldrich.com | C₂₁H₂₆O₈S₂ chemeo.com |

| Molecular Weight | 470.56 g/mol sigmaaldrich.com | 470.56 g/mol |

| Melting Point | 89-91 °C sigmaaldrich.com | Not specified |

| Optical Activity | [α]20/D +12.1°, c = 8.8 in chloroform (B151607) sigmaaldrich.com | Not specified |

| Synonyms | (+)-2,3-O-Isopropylidene-1,4-di-O-tosyl-D-threitol, (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane sigmaaldrich.com | (-)-2,3-O-Isopropylidene-1,4-di-O-tosyl-L-threitol, (4S,5S)-(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol chemeo.com |

Phosphine (B1218219) Ligands: DIOP and its Variants

DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is a chiral phosphine ligand that has played a historic role in the development of asymmetric catalysis. wikipedia.org It was one of the first C₂-symmetric diphosphine ligands and is synthesized from tartaric acid. wikipedia.orgsigmaaldrich.com DIOP and its rhodium complexes are effective in the asymmetric hydrogenation of various prochiral substrates like olefins, ketones, and imines, achieving notable enantioselectivity. wikipedia.orgsigmaaldrich.com

Several variants of DIOP have been developed to improve its catalytic performance. wikipedia.org These include modifications to the aryl groups on the phosphorus atoms. nih.gov For instance, aryl group-modified DIOP dioxides (Ar-DIOPOs) have been synthesized and used as Lewis base catalysts in asymmetric transformations. nih.gov The p-tolyl-substituted DIOPO has shown effectiveness in the reductive aldol (B89426) reaction, while a 2,8-dimethylphenoxaphosphine-derived DIOPO provided excellent enantioselectivity in other reactions. nih.gov Other notable variants include MOD-DIOP, Cy-DIOP, DIPAMP, and DBP-DIOP, with DBP-DIOP showing good regio- and enantioselectivity in the hydroformylation of butenes and styrene (B11656). wikipedia.org

Table 2: Key DIOP Ligands and Their Applications

| Ligand | Full Name | Key Application | Reference |

| DIOP | (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane | Asymmetric hydrogenation | sigmaaldrich.comsigmaaldrich.com |

| p-tolyl-DIOPO | p-tolyl-substituted DIOP dioxide | Reductive aldol reaction | nih.gov |

| DMPP-DIOPO | 2,8-dimethylphenoxaphosphine-derived DIOPO | Phosphonylation of conjugated aldehydes | nih.gov |

| DBP-DIOP | Not fully specified | Hydroformylation of butenes and styrene | wikipedia.org |

Amino Derivatives: 1,4-Diamino-1,4-dideoxy-2,3-O-isopropylidene-D-threitol

The synthesis of amino derivatives of 2,3-O-isopropylidene-D-threitol expands its utility as a chiral building block. While specific research findings on 1,4-Diamino-1,4-dideoxy-2,3-O-isopropylidene-D-threitol were not available in the search results, the general strategy for creating such derivatives often involves the conversion of the terminal hydroxyl groups to amino groups. This can be achieved through a variety of synthetic routes, commonly starting from the corresponding ditosylated or dimesylated derivative, followed by displacement with an azide (B81097) and subsequent reduction. These diamino compounds can serve as chiral ligands or as precursors for more complex nitrogen-containing molecules.

Crown Ether Derivatives

Crown ethers are cyclic compounds containing several ether groups that can selectively bind cations. wikipedia.org Chiral crown ethers, synthesized from starting materials like 1,4-di-O-benzyl-L-threitol (derived from tartaric acid), have been used as enzyme model systems. orgsyn.org The synthesis of functionalized crown ethers can be achieved through templated macrocyclization using pre-functionalized starting materials or by direct functionalization of a pre-formed crown ether ring. nih.gov While the search results did not provide a direct synthesis of a crown ether from (-)-2,3-O-isopropylidene-d-threitol, the general principles suggest that the diol functionality of the parent threitol could be used to construct a chiral macrocyclic polyether.

Related Chiral Pool Molecules: D-Erythronolactone and 2,3-O-Isopropylidene-D-glyceraldehyde as Analogues and Precursors

D-Erythronolactone: D-Erythronolactone and its derivatives, such as those derived from D-erythorbic acid, serve as valuable C4 chiral building blocks in asymmetric synthesis. researchgate.net These compounds are densely functionalized and rich in stereochemistry, making them useful for constructing complex molecules. researchgate.net For example, both enantiomers of epi-muricatacin have been synthesized from 2,3-O-isopropylidene-D-erythrose. researchgate.net

2,3-O-Isopropylidene-D-glyceraldehyde: This compound is a highly versatile C3 chiral building block and a key precursor in the synthesis of numerous natural products, including optically active amino acids, prostaglandins, and carbohydrates. tandfonline.comresearchgate.net It is readily prepared from D-mannitol through oxidative cleavage. tandfonline.comresearchgate.net Various methods have been developed for its synthesis to improve yield and purity, avoiding issues like racemization and contamination with reaction byproducts. tandfonline.comresearchgate.net Its availability in both enantiomeric forms makes it a cornerstone of the "Chiron approach" to asymmetric synthesis. researchgate.net

Table 3: Comparison of Related Chiral Pool Molecules

| Molecule | Type | Key Features | Common Precursor |

| D-Erythronolactone | C4 Building Block | Densely functionalized, rich stereochemistry | D-Erythorbic Acid researchgate.net |

| 2,3-O-Isopropylidene-D-glyceraldehyde | C3 Building Block | Versatile aldehyde and protected diol functionality | D-Mannitol tandfonline.comresearchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways for Accessing the Compound and its Derivatives

The classical synthesis of (-)-2,3-O-Isopropylidene-d-threitol originates from D-tartaric acid, a readily available and inexpensive chiral starting material. This well-established route involves the formation of the corresponding dimethyl tartrate, followed by acetalization with 2,2-dimethoxypropane (B42991) or acetone (B3395972), and subsequent reduction of the ester groups. While reliable, this method often involves multiple steps and the use of stoichiometric reagents.

Future research is geared towards developing more atom-economical and environmentally benign synthetic strategies. One promising avenue is the use of enzymatic catalysis. Biocatalytic approaches, such as the enzymatic synthesis of the related (S)-2,3-O-isopropylidene-sn-glycerol from glycerol, showcase the potential for highly selective and mild reaction conditions. lookchem.com Exploring specific enzymes that can catalyze the direct, enantioselective synthesis of this compound from achiral precursors would represent a significant advancement.

Another innovative approach involves the catalytic asymmetric dihydroxylation of suitable olefinic precursors, such as 1,4-dioxin. This strategy, followed by the protection of the resulting diol as the isopropylidene acetal (B89532), could provide a more direct and efficient route to the target molecule. The development of catalysts that can achieve high enantioselectivity in the dihydroxylation of such substrates is a key area of ongoing research. nih.govorganic-chemistry.org

Expansion of Asymmetric Catalysis Applications

While this compound is primarily recognized as a chiral building block, its inherent chirality presents opportunities for its use as a chiral auxiliary or as a scaffold for the development of novel chiral ligands in asymmetric catalysis. The C2-symmetrical backbone of the threitol derivative is a privileged motif in the design of such ligands.

Future research will likely focus on the derivatization of the two primary hydroxyl groups to introduce catalytically active moieties. For instance, the synthesis of chiral phosphine (B1218219) ligands derived from this compound could lead to new catalysts for transition-metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions. The stereoelectronic properties of these potential ligands could offer unique selectivity profiles compared to existing catalyst systems.

The development of threonine-derived P-stereogenic phosphinooxazoline iridium catalysts, which have shown excellent performance in the asymmetric hydrogenation of challenging substrates, provides a blueprint for how amino alcohol scaffolds can be transformed into highly effective ligands. pearson.com Similar strategies could be applied to this compound to generate new classes of chiral ligands. The exploration of its derivatives in organocatalysis, for example as chiral Brønsted acids or bases, also represents a promising, yet underexplored, research avenue.

Design and Synthesis of New Biologically Active Compounds

The structural rigidity and defined stereochemistry of this compound make it an attractive starting material for the synthesis of biologically active molecules. Its utility as a chiral precursor has been demonstrated in the synthesis of various natural products and their analogues.

A significant area of future research lies in the use of this compound for the synthesis of novel nucleoside analogues with potential antiviral or anticancer activity. The synthesis of carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, has been a successful strategy in developing antiviral agents. chemimpex.com this compound provides a versatile platform for the stereocontrolled introduction of the nucleobase and subsequent modifications to the carbocyclic core, potentially leading to new therapeutic candidates. nih.govnih.gov

Moreover, the compound can serve as a scaffold for the generation of diverse molecular libraries for drug discovery. The two hydroxyl groups can be readily functionalized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships. This approach is particularly relevant for the development of inhibitors for enzymes where specific stereochemical recognition is crucial. The general importance of chiral intermediates like this compound in the pharmaceutical industry underscores its potential in the development of new drugs. lookchem.comchemimpex.com

Exploration in Advanced Materials Science

The incorporation of chiral units into materials can impart unique optical, electronic, and mechanical properties. This compound and its derivatives are emerging as valuable building blocks in the field of advanced materials science.

One established application is in the synthesis of chiral liquid crystals. Research has shown that alternating oligomers of the enantiomeric (+)-2,3-O-isopropylidene-L-threitol with achiral rigid segments can induce a helical twisting power in nematic liquid crystal phases. biosynth.com This principle can be directly extended to the D-enantiomer, opening up possibilities for the design of new chiroptical materials for applications in displays and optical sensors.

Furthermore, the diol functionality of this compound makes it an ideal monomer for the synthesis of chiral polymers. Cyclocopolymerization of bis(4-vinylbenzoate) derivatives of the L-threitol enantiomer with styrene (B11656) has been shown to induce chirality in the polymer backbone. nih.gov This area of research can be expanded to create a wider range of chiral polymers with tailored properties for applications in chiral chromatography, asymmetric catalysis, and as smart materials. The development of chiral metal-organic frameworks (MOFs) and coordination polymers using this building block is another exciting, yet largely unexplored, frontier. The rigid, chiral scaffold could be used to construct porous materials with enantioselective recognition and separation capabilities.

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The integration of the synthesis of this compound and its derivatives with continuous flow methodologies is a key area for future development.

The individual steps in the synthesis of this compound, such as acetal formation and reduction, are well-suited for translation to a flow regime. For instance, the protection of diols as acetonides can be efficiently carried out in a flow reactor using solid-supported acid catalysts, which simplifies purification and allows for continuous operation. libretexts.orgwgtn.ac.nz The use of in-line analytical techniques, such as IR spectroscopy, can enable real-time monitoring and optimization of the reaction conditions. libretexts.org

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Range | Method of Analysis |

|---|---|---|

| Melting Point | 47–52°C | Differential Scanning Calorimetry |

| Specific Rotation | -3.1° (c=5, CHCl₃, 26°C) | Polarimetry |

| LogP | -0.50890 | Computational Modeling |

| Hydrogen Bond Acceptors | 4 | Molecular Descriptor Analysis |

Basic Question: What are common synthetic routes to this compound, and how is regioselectivity achieved?

Answer:

The compound is typically synthesized from D-threitol via acetal protection :

- Stepwise Protocol :

- Regioselectivity : Steric hindrance and acid catalysis favor protection of the 2,3-hydroxyls over 1,4-positions .

Advanced Question: How does this compound enable stereochemical control in complex natural product syntheses?

Answer:

The compound’s rigid dioxolane ring and C4/C5 stereocenters serve as chiral building blocks:

- Case Study 1 : In Peloruside A synthesis, the Ghosh-inspired approach uses the compound to install C1–C7 fragment stereocenters via aldol coupling and olefin cross-metathesis .

- Case Study 2 : Total synthesis of (-)-agelastatin A employs the compound in a sequential Overman/Mislow-Evans rearrangement , establishing vicinal diamino alcohol stereochemistry .

- Challenges : Competing epimerization during deprotection requires low-temperature (0°C) acidic hydrolysis .

Q. Table 2: Stereochemical Applications

| Application | Key Reaction | Stereochemical Outcome |

|---|---|---|

| Peloruside A C1–C7 fragment | Aldol coupling | Retention of C4/C5 configuration |

| Agelastatin A | Sigmatropic rearrangement | Diastereoselective 1,3-allylic transposition |

Advanced Question: What role does this compound play in asymmetric catalysis?

Answer:

Derivatives of the compound act as chiral ligands or templates:

- Vanadium-Catalyzed Epoxidation : The hydroperoxide derived from 1,1,4,4-tetraphenyl-2,3-O-isopropylidene-D-threitol (TADDOL) enables enantioselective epoxidation of allylic alcohols (83% ee, 89% yield) via a vanadium(V)-oxo intermediate .

- Mechanistic Insight : The dioxolane ring’s rigidity enhances transition-state organization, while electron-withdrawing groups modulate Lewis acidity .

Advanced Question: How is this compound utilized in polymer science?

Answer:

The diol serves as a monomer for linear polyurethanes :

- Synthesis : React with diisocyanates (HDI, MDI) under anhydrous conditions to form carbamate linkages .

- Material Properties :

- Thermal Stability : Degradation onset at 250°C (TGA).

- Crystallinity : Reduced compared to aliphatic polyurethanes due to acetal branching .

- Applications : Biodegradable coatings and elastomers with tunable hydrophilicity .

Advanced Question: What methodological strategies resolve contradictions in reaction outcomes involving this compound?

Answer:

Discrepancies in yield or selectivity often arise from:

- Protection-Deprotection Dynamics : Competing acetal migration under acidic conditions is mitigated by using buffered hydrolysis (e.g., pH 5 acetate buffer) .

- Scalability Issues : Batch vs. flow chemistry optimizes exothermic reactions (e.g., acetal formation) to prevent racemization .

- Analytical Cross-Validation : Combine 2D-NOSEY NMR and single-crystal XRD to confirm regioisomer ratios .

Retrosynthesis Analysis